molecular formula C15H23Br2NO B3107421 N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide CAS No. 1609408-84-5

N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide

Cat. No.: B3107421
CAS No.: 1609408-84-5
M. Wt: 393.16
InChI Key: RFMWPPACIBCPTI-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide is a chemical compound with the molecular formula C15H23Br2NO. It is a derivative of cycloheptanamine, featuring a brominated methoxybenzyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide typically involves the reaction of cycloheptanamine with 3-bromo-4-methoxybenzyl bromide in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated cycloheptanamine derivatives.

    Substitution: Formation of substituted cycloheptanamine derivatives with various functional groups.

Scientific Research Applications

N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and interactions, particularly in the context of receptor binding and signal transduction.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated methoxybenzyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide
  • N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide
  • N-(3-bromo-4-methoxybenzyl)cyclooctanamine hydrobromide

Uniqueness

N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide is unique due to its specific cycloheptanamine backbone, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.BrH/c1-18-15-9-8-12(10-14(15)16)11-17-13-6-4-2-3-5-7-13;/h8-10,13,17H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMWPPACIBCPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCCCC2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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